molecular formula C9H6F2O3 B8321017 Methyl 2,4-difluorophenylglyoxylate

Methyl 2,4-difluorophenylglyoxylate

Cat. No. B8321017
M. Wt: 200.14 g/mol
InChI Key: RWDDIFDGBNYGPM-UHFFFAOYSA-N
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Patent
US07652138B2

Procedure details

50 g (0.44 mol) of 1,3-difluorobenzene is dissolved at 20° C. in 135 ml of carbon disulfide with 73.5 g (0.55 mol) AlCl3 and then 55.15 g (0.45 mol) of methyl oxalate chloride is added and the mixture is stirred for 2.5 hours at 20° C. Ice-cold 2 N aqueous hydrochloric acid is added dropwise while cooling, extracted with ethyl acetate; the organic phase is washed with water and 10% aqueous Na2CO3 solution, dried over MgSO4, and evaporated to dryness. Yield: 38.0 g (43% of theory).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
73.5 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
methyl oxalate chloride
Quantity
55.15 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[CH:3]=1.[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[C:14]([O:19][CH3:20])(=[O:18])[C:15]([O-])=[O:16]>C(=S)=S>[F:1][C:2]1[CH:3]=[C:4]([F:8])[CH:5]=[CH:6][C:7]=1[C:15](=[O:16])[C:14]([O:19][CH3:20])=[O:18] |f:1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=CC(=CC=C1)F
Name
Quantity
73.5 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
135 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
methyl oxalate chloride
Quantity
55.15 g
Type
reactant
Smiles
[Cl-].C(C(=O)[O-])(=O)OC
Step Three
Name
Ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2.5 hours at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase is washed with water and 10% aqueous Na2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
FC1=C(C=CC(=C1)F)C(C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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